![molecular formula C20H22N2OS B14212159 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine CAS No. 832077-56-2](/img/structure/B14212159.png)
2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring fused with an oxazole ring, and a phenylhexylsulfanyl group attached to the oxazole ring. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- **2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}benzene
- **2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}thiophene
Uniqueness
What sets 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine apart from similar compounds is its unique combination of functional groups and structural features
Propiedades
Número CAS |
832077-56-2 |
|---|---|
Fórmula molecular |
C20H22N2OS |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
2-(6-phenylhexylsulfanyl)-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H22N2OS/c1(4-10-17-11-5-3-6-12-17)2-9-15-24-20-22-16-19(23-20)18-13-7-8-14-21-18/h3,5-8,11-14,16H,1-2,4,9-10,15H2 |
Clave InChI |
CJDVPGAHJKRTLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCSC2=NC=C(O2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



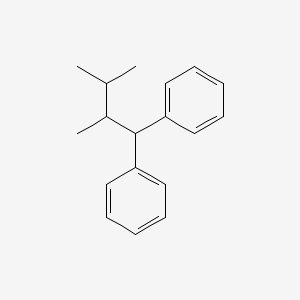

![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
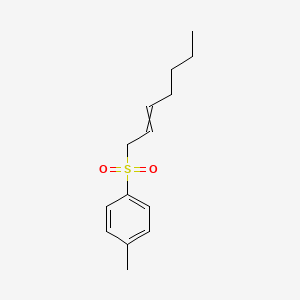
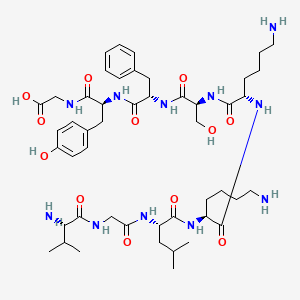
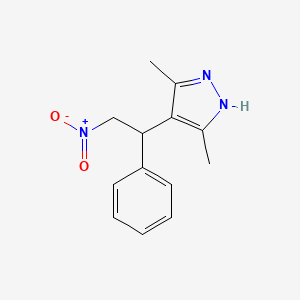
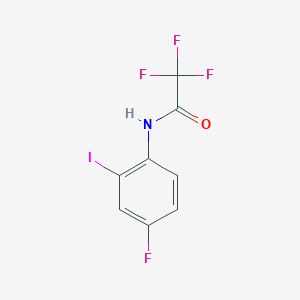

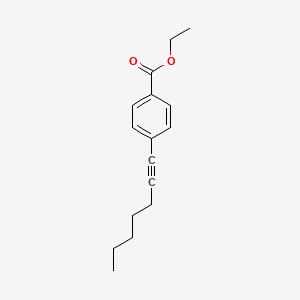
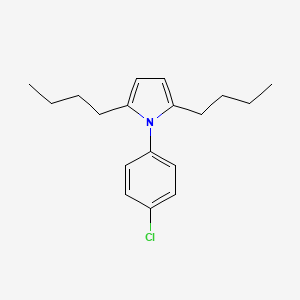
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)
